Ascorbic acid, 5,6-O-heptylidene-

Description

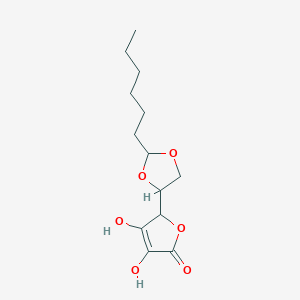

Ascorbic acid, 5,6-O-heptylidene- (hereafter referred to as 5,6-Heptyl-AA) is a chemically modified derivative of ascorbic acid (vitamin C) where the hydroxyl groups at positions 5 and 6 are protected by a heptylidene ketal group. This structural modification aims to enhance stability and alter physicochemical properties, such as solubility and bioavailability, compared to native ascorbic acid .

Properties

Molecular Formula |

C13H20O6 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

2-(2-hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C13H20O6/c1-2-3-4-5-6-9-17-7-8(18-9)12-10(14)11(15)13(16)19-12/h8-9,12,14-15H,2-7H2,1H3 |

InChI Key |

LBQNPPCWLKGKDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1OCC(O1)C2C(=C(C(=O)O2)O)O |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Basis of 5,6-O-Heptylidene Ascorbic Acid

Molecular Architecture

5,6-O-Heptylidene ascorbic acid (C₁₃H₂₀O₆) is a bicyclic ketal derivative formed by the reaction of ascorbic acid’s 5- and 6-hydroxyl groups with heptanal under acidic conditions. The heptylidene group introduces a seven-carbon chain, creating a rigid six-membered ring that stabilizes the enediol structure against oxidation. This modification preserves the redox-active 2,3-enediol moiety while mitigating premature degradation in aqueous environments.

Rationale for Derivatization

The 5,6-O-heptylidene protection strategy addresses two limitations of native ascorbic acid:

- Oxidative Instability : The 5,6-diol system in ascorbic acid is prone to autoxidation, particularly in neutral or alkaline media. Ketal formation blocks this site, redirecting redox activity to the 2,3-enediol group.

- Lipophilicity Enhancement : The heptyl chain improves membrane permeability, making the derivative suitable for topical or lipid-rich pharmaceutical formulations.

Synthetic Strategies for 5,6-O-Heptylidene Ascorbic Acid

Direct Acid-Catalyzed Ketalization

The most straightforward method involves reacting ascorbic acid with heptanal in the presence of a Brønsted or Lewis acid.

Reaction Conditions

- Catalyst : Sulfuric acid (0.1–1.0 M) or p-toluenesulfonic acid (PTSA) in anhydrous methanol.

- Molar Ratio : Ascorbic acid : heptanal = 1 : 2–3 (excess aldehyde drives equilibrium toward ketal formation).

- Temperature : 40–60°C under nitrogen atmosphere to prevent oxidation.

Mechanism :

- Protonation of heptanal’s carbonyl oxygen by acid catalyst.

- Nucleophilic attack by the 5-OH group of ascorbic acid, forming a hemiketal intermediate.

- Subsequent attack by the 6-OH group, yielding the bicyclic ketal.

Workup and Purification

- Neutralization : Quench the reaction with aqueous sodium bicarbonate.

- Extraction : Partition between ethyl acetate and water to remove unreacted heptanal and acid residues.

- Crystallization : Recrystallize from methanol/water (4:1 v/v) to obtain white crystalline product.

Yield : 60–75% (theoretical maximum limited by competing side reactions, e.g., over-alkylation).

Two-Step Protection-Deprotection Approach

For higher regioselectivity, transient protection of the 2,3-enediol group precedes ketalization.

Step 1: 2,3-O-Isopropylidene Protection

- React ascorbic acid with 2,2-dimethoxypropane in DMF catalyzed by ZnCl₂.

- Isolate 2,3-O-isopropylidene ascorbic acid (yield: 85–90%).

Step 2: 5,6-O-Heptylidene Formation

- Treat the protected intermediate with heptanal and PTSA in THF at 50°C.

- Remove isopropylidene group via hydrolysis (dilute HCl, 25°C).

Overall Yield : 55–65% (superior regiocontrol but longer synthesis time).

Analytical Characterization

Spectroscopic Data

Table 1: Key Spectral Signatures of 5,6-O-Heptylidene Ascorbic Acid

| Technique | Observed Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 4.98 (d, J = 6.5 Hz, H-5), δ 4.82 (d, J = 6.5 Hz, H-6) | Ketal protons |

| δ 1.48–1.25 (m, 10H, -(CH₂)₅-), δ 0.88 (t, J = 7.0 Hz, -CH₂CH₃) | Heptyl chain | |

| ¹³C NMR | δ 109.5 (C-5,6 ketal), δ 72.3 (C-2), δ 68.1 (C-3) | Oxidized enediol carbons |

| IR (KBr) | 3350 cm⁻¹ (OH stretch), 1745 cm⁻¹ (C=O lactone), 1120 cm⁻¹ (C-O-C ketal) | Functional group confirmations |

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for 5,6-O-Heptylidene Ascorbic Acid Preparation

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct ketalization | H₂SO₄ | Methanol | 60 | 68 | 92 |

| Two-step protection | PTSA/ZnCl₂ | THF/DMF | 50 | 62 | 98 |

Key Observations :

Challenges and Optimization Strategies

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-(2-Hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 5-(2-hexyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs: 5,6-O-Isopropylidene-L-Ascorbic Acid

Key Differences :

- Backbone Modification: The isopropylidene derivative features a five-membered ketal ring, whereas 5,6-Heptyl-AA incorporates a seven-membered heptylidene group.

- Stability : The isopropylidene derivative exhibits a melting point of 210°C and crystalline structure, suggesting high thermal stability . The heptylidene analog may display lower melting points due to increased alkyl chain flexibility.

- Bioactivity : The isopropylidene group protects reactive hydroxyls, which could diminish antioxidant activity if those groups are critical for radical scavenging. However, ethyl acetate extracts (lipophilic fractions) in Cheilanthes albomarginata showed antioxidant activity comparable to ascorbic acid, implying that lipid-soluble derivatives may retain efficacy in certain contexts .

Functional Analogs: Erythorbic Acid (Isoascorbic Acid)

Key Differences :

- Stereochemistry : Erythorbic acid is a diastereomer of ascorbic acid, differing in the configuration of the hydroxyl group at position 5. Unlike 5,6-Heptyl-AA, it retains free hydroxyl groups but lacks vitamin C activity .

- Antioxidant Capacity : Both compounds exhibit antioxidant properties, but erythorbic acid’s inability to act as a vitamin C source highlights the critical role of stereochemistry in biological functions .

Antioxidant Comparators: Citric Acid

Key Differences :

- Chemical Structure: Citric acid (C₆H₈O₇) is a tricarboxylic acid, whereas 5,6-Heptyl-AA is a modified furanone derivative. Citric acid primarily functions as a pH adjuster and weak antioxidant, whereas ascorbic acid derivatives are potent electron donors .

- Acidity : Ascorbic acid (pKa = 4.17) is more acidic than citric acid (pKa1 = 3.1, pKa2 = 4.8), but the heptylidene group may alter acidity by steric or electronic effects .

Physicochemical and Functional Comparison Table

Research Findings and Implications

Antioxidant Activity: In Ampelopsis grossedentata, flavonoid derivatives outperformed ascorbic acid in antioxidant assays, suggesting that structural modifications (e.g., glycosylation or alkylation) can enhance or preserve activity . However, protecting critical hydroxyls (e.g., 5,6-OH in 5,6-Heptyl-AA) may reduce radical scavenging capacity unless compensated by other reactive sites (e.g., 2,3-OH) .

Bioavailability : Liposomal ascorbic acid formulations demonstrate improved absorption due to lipid solubility, a property that 5,6-Heptyl-AA may emulate .

Stability : Ketal formation in 5,6-Heptyl-AA likely reduces oxidation susceptibility, analogous to the stability of isopropylidene derivatives .

Q & A

Q. Q. How can researchers enhance reproducibility when documenting synthetic procedures for 5,6-O-heptylidene ascorbic acid?

- Methodological Answer :

- Detailed Logs : Record exact reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment (e.g., Schlenk line for anhydrous conditions), and environmental factors (humidity, temperature).

- Open Data : Share raw NMR/HPLC files via repositories (e.g., Zenodo).

- Step-by-Step Video Protocols : Demonstrate critical steps (e.g., crystallization) to minimize ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.